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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of contemporary drug discovery, the strategic selection of molecular building

blocks is paramount to the successful development of novel therapeutics. Among the vast

arsenal of chemical intermediates, halogenated heterocyclic compounds have garnered

significant attention due to their inherent reactivity and ability to impart unique physicochemical

properties to target molecules. This technical guide focuses on 2-(Bromomethyl)-5-
(trifluoromethyl)furan, a key building block that has emerged as a valuable scaffold in

medicinal chemistry. Its unique structural features, including a reactive bromomethyl group and

an electron-withdrawing trifluoromethyl moiety on a furan ring, make it an attractive starting

point for the synthesis of potent and selective modulators of critical biological targets. This

document will delve into the potential applications of this compound, with a specific focus on its

role in the development of Liver X Receptor (LXR) antagonists and Matrix Metalloproteinase-13

(MMP-13) inhibitors, both of which are implicated in a range of human diseases.

Chemical Properties and Reactivity
2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS No: 17515-77-4) is a substituted furan with

the molecular formula C₆H₄BrF₃O. The presence of the bromomethyl group at the 2-position
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provides a highly reactive site for nucleophilic substitution reactions, allowing for the facile

introduction of various functional groups and the construction of diverse molecular

architectures. The trifluoromethyl group at the 5-position significantly influences the electronic

properties of the furan ring, enhancing its stability and modulating the lipophilicity and

metabolic stability of its derivatives. These characteristics make it a versatile intermediate for

the synthesis of complex molecules with therapeutic potential.

Property Value

Molecular Formula C₆H₄BrF₃O

Molecular Weight 228.99 g/mol

CAS Number 17515-77-4

Boiling Point 160-180 °C

Density 1.693 g/cm³

Therapeutic Targets and Signaling Pathways
Liver X Receptors (LXRs)
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a

pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis. They act as

cholesterol sensors, and upon activation by oxysterols, form a heterodimer with the Retinoid X

Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter

regions of target genes, initiating their transcription. While LXR agonists have been explored

for the treatment of atherosclerosis, their therapeutic potential is often limited by the induction

of hepatic steatosis (fatty liver). Consequently, LXR antagonists are being investigated for their

potential to treat various metabolic disorders without this adverse effect.
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Figure 1: Liver X Receptor (LXR) Signaling Pathway.

Matrix Metalloproteinase-13 (MMP-13)
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a member of the zinc-

dependent endopeptidase family. It plays a crucial role in the degradation of extracellular matrix

components, particularly type II collagen, which is the primary structural protein in articular

cartilage. In pathological conditions such as osteoarthritis, the overexpression and excessive

activity of MMP-13 lead to the progressive destruction of cartilage, resulting in pain and loss of

joint function. Therefore, the development of selective MMP-13 inhibitors is a promising

therapeutic strategy for the treatment of osteoarthritis and other diseases characterized by

excessive tissue degradation.
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Figure 2: MMP-13 Signaling in Osteoarthritis.
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Applications in Drug Development
Synthesis of LXR Antagonists
The reactive bromomethyl group of 2-(Bromomethyl)-5-(trifluoromethyl)furan makes it an

ideal precursor for the synthesis of tertiary sulfonamides, a class of compounds that have

shown promise as LXR antagonists. The general synthetic approach involves the nucleophilic

displacement of the bromide with a primary or secondary amine, followed by sulfonylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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